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molecular formula C12H10N2OS B8424885 5-Isothiocyanato-3-methoxymethylisoquinoline

5-Isothiocyanato-3-methoxymethylisoquinoline

Cat. No. B8424885
M. Wt: 230.29 g/mol
InChI Key: PJGCFVVNQOYMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261992

Procedure details

A solution of 5-amino-3-methoxymethylisoquinoline (22.9 g) in pyridine (80 cc) is added dropwise, whilst stirring and at a temperature of about -10° C., to a solution of triethylamine (17 cc) and carbon disulphide (55 cc) in pyridine (80 cc). After 4 hours at -10° C., a solution of dicyclohexylcarbodiimide (25.2 g) in pyridine (80 cc) is added dropwise. Stirring is maintained for 3 hours at a temperature which changes from -10° to 20° C., and then for 20 hours at a temperature of about 20° C. The mixture is evaporated to dryness at 60° C. under reduced pressure (20 mm Hg), the residue is taken up in methylene chloride (800 cc), and insoluble material is removed by filtration and the filtrate is evaporated to dryness at 40° C. under reduced pressure (40 mm Hg). The residue is taken up in diisopropyl ether (1 liter; an insoluble material is removed by filtration and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 5-Isothiocyanato-3-methoxymethylisoquinoline (18.5 g), m.p. 88° C., is obtained.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([CH2:12][O:13][CH3:14])[N:6]=[CH:7]2.C(N(CC)CC)C.[C:22](=S)=[S:23].C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[N:1]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([CH2:12][O:13][CH3:14])[N:6]=[CH:7]2)=[C:22]=[S:23]

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
NC1=C2C=C(N=CC2=CC=C1)COC
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
55 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
25.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 3 hours at a temperature which
Duration
3 h
CUSTOM
Type
CUSTOM
Details
changes from -10° to 20° C.
WAIT
Type
WAIT
Details
for 20 hours at a temperature of about 20° C
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness at 60° C. under reduced pressure (20 mm Hg)
CUSTOM
Type
CUSTOM
Details
insoluble material is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (40 mm Hg)
CUSTOM
Type
CUSTOM
Details
an insoluble material is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C1=C2C=C(N=CC2=CC=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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